N-methyl-1-[4-(4-methylphenyl)-1H-imidazol-2-yl]methanamine dihydrochloride
Overview
Description
N-methyl-1-[4-(4-methylphenyl)-1H-imidazol-2-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C12H17Cl2N3 and its molecular weight is 274.19 g/mol. The purity is usually 95%.
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Biological Activity
N-methyl-1-[4-(4-methylphenyl)-1H-imidazol-2-yl]methanamine dihydrochloride (CAS No. 864825-23-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
The molecular formula of this compound is CHN·2HCl, with a molecular weight of 187.24 g/mol. The compound features a high degree of lipophilicity, indicated by its Log P values, which range from 1.02 to 2.32 depending on the method used for calculation .
This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Its structural similarity to imidazole derivatives suggests potential roles in modulating enzymatic activities and receptor functions.
Pharmacological Effects
- Anticancer Activity : Preliminary studies indicate that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-methyl-1-[4-(4-methylphenyl)-1H-imidazol-2-yl]methanamine have been shown to possess significant inhibitory effects on cell proliferation in models such as MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- Cytotoxicity Assays : The IC values for related compounds have been reported in the micromolar range, suggesting moderate potency that warrants further structural optimization for enhanced efficacy .
- Selectivity : In studies examining selectivity towards cancerous versus non-cancerous cells, some derivatives have demonstrated the ability to selectively inhibit tumor growth while sparing normal cells, indicating a favorable therapeutic window .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
Study | Cell Line | IC (µM) | Notes |
---|---|---|---|
Study 1 | MCF-7 | 0.65 | Significant cytotoxicity observed |
Study 2 | A549 | 0.12 | Higher activity compared to standard drugs |
Study 3 | HeLa | 2.41 | Moderate activity; requires further optimization |
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to confirm the therapeutic potential and safety profile of this compound. Current literature lacks comprehensive in vivo data specifically for this compound, emphasizing the need for future research.
Properties
IUPAC Name |
N-methyl-1-[5-(4-methylphenyl)-1H-imidazol-2-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-9-3-5-10(6-4-9)11-7-14-12(15-11)8-13-2;;/h3-7,13H,8H2,1-2H3,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQYGUDBZUUCTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)CNC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.